2-Fluoro-6-(piperidin-1-yl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-6-piperidin-1-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-9-5-4-6-10(11(9)13)14-7-2-1-3-8-14/h4-6H,1-3,7-8,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFBDPHCWCWSNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=CC=C2)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Legacy of Scaffolds: Piperidine and Fluoroaniline in Pharmaceutical Research
The foundation of 2-Fluoro-6-(piperidin-1-yl)aniline's utility lies in the rich history of its constituent parts: the piperidine (B6355638) ring and the fluoroaniline (B8554772) scaffold.
The piperidine heterocycle, a six-membered ring containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals. fluorochem.co.uktandfonline.com Its prevalence stems from its ability to impart desirable properties such as increased solubility, improved metabolic stability, and the capacity to form key interactions with biological targets. tandfonline.comresearchgate.net Found in numerous natural alkaloids like piperine (B192125) (the compound responsible for the pungency of black pepper) and synthetic drugs, the piperidine ring is a cornerstone of drug design. fluorochem.co.ukresearchgate.netbldpharm.com Its derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. bldpharm.commdpi.com The synthesis of substituted piperidines is a well-established field, with methods like the catalytic hydrogenation of corresponding pyridine (B92270) derivatives being fundamental. tandfonline.com
Similarly, the fluoroaniline scaffold has a storied history in the chemical and pharmaceutical industries. smolecule.com The introduction of fluorine into aromatic rings can profoundly influence a molecule's properties, often enhancing metabolic stability, binding affinity, and membrane permeability. nih.gov Fluoroanilines serve as crucial intermediates in the synthesis of a wide array of products, from agrochemicals to life-saving medicines like antibiotics and anti-inflammatory drugs. smolecule.commdpi.com The strategic placement of a fluorine atom, as seen in drugs like the kinase inhibitor Vandetanib, can be critical for achieving optimal interaction with a biological target. nih.gov
A Versatile Intermediate: the Significance of the 2 Fluoro 6 Piperidin 1 Yl Aniline Motif
2-Fluoro-6-(piperidin-1-yl)aniline (CAS No. 1184570-26-0) represents a confluence of these two historically significant scaffolds. nih.govresearchgate.net Its structure, featuring a nucleophilic aniline (B41778) amine and a strategically placed fluorine atom ortho to a piperidine (B6355638) ring, makes it a highly valuable synthetic intermediate. The presence of the fluorine atom can influence the reactivity of the aniline group and provide a site for further molecular elaboration, while the piperidine moiety can contribute to the final compound's pharmacological profile.
This compound is recognized as a key building block in the synthesis of more complex bioactive molecules. fluorochem.co.uksmolecule.com While specific, named drugs directly synthesized from this starting material are not extensively documented in publicly available literature, the structure is closely related to fragments found in a variety of biologically active compounds. For instance, research into potent inhibitors for the vesicular acetylcholine (B1216132) transporter has utilized heteroaromatic and aniline derivatives of piperidines. researchgate.net Furthermore, derivatives of 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole have been synthesized and evaluated for their anticancer and anti-tuberculosis activities. tandfonline.com The structural similarity of this compound to these and other pharmacologically relevant motifs underscores its potential as a starting point for the discovery of new therapeutic agents.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 1184570-26-0 |
| Molecular Formula | C₁₁H₁₅FN₂ |
| Molecular Weight | 194.25 g/mol |
| Physical Form | Solid |
| Purity | Typically ≥95% |
| InChI Key | JPFBDPHCWCWSNU-UHFFFAOYSA-N |
This data is compiled from publicly available sources. nih.govresearchgate.net
Charting New Territories: Research Trajectories and Academic Contributions
Research involving structures related to 2-Fluoro-6-(piperidin-1-yl)aniline points to several promising therapeutic areas. The combination of the piperidine (B6355638) and fluoroaniline (B8554772) motifs is being explored for its potential in developing agents for a range of conditions.
One notable trajectory is in the field of oncology. For example, a 2023 study detailed the discovery of a high-affinity fluoromethyl analog of a furan-2-carboxamide that incorporates a 2-(piperidin-1-yl)phenyl moiety for use as a PET radioligand for the colony-stimulating factor 1 receptor (CSF1R), a target implicated in neuroinflammation and cancer. Another area of focus is the development of central nervous system agents. The synthesis of various benzoxazines and related compounds derived from fluorinated benzothiazoles has been pursued to screen for anti-inflammatory, analgesic, and CNS depressant properties. researchgate.net
The development of novel antimicrobial agents also represents a key research direction. Scientists have synthesized and evaluated various piperidine derivatives for their antibacterial and antifungal activities. mdpi.com The inherent properties of the fluoroaniline and piperidine scaffolds suggest that this compound could be a valuable starting material for creating new chemical entities in this domain.
Scope and Objectives of This Compendium
Established Synthetic Pathways to this compound
Traditional synthetic routes to this compound are multi-step processes that require careful control of reaction conditions to achieve the desired substitution pattern. These pathways often begin with the synthesis of a suitably functionalized aniline (B41778) precursor, followed by the introduction of the piperidine ring and, finally, the fluoro group.
Precursor Synthesis and Aniline Functionalization
The synthesis of the target molecule often commences with a commercially available or readily synthesized substituted aniline. A common precursor is 2-fluoro-6-nitroaniline, which possesses the necessary fluorine atom and a nitro group that can be later converted to the desired amine. ontosight.ai The synthesis of this precursor can be achieved through methods such as the nitration of 2-fluoroaniline (B146934) or the fluorination of 6-nitroaniline. ontosight.ai
Piperidine Ring Formation and Introduction
The introduction of the piperidine moiety is a key step in the synthesis. One common method is through a nucleophilic aromatic substitution (SNAr) reaction. In this approach, a precursor containing a good leaving group, such as a halogen or a nitro group, ortho to the eventual amino group, is reacted with piperidine. For example, a suitably substituted fluoronitrobenzene can react with piperidine to form the desired N-arylpiperidine intermediate.
Another strategy involves the direct introduction of the piperidine ring to a pre-functionalized aniline derivative. nih.gov This can be achieved through various coupling reactions. The piperidine ring itself is a prevalent saturated N-heterocyclic system found in many biologically active molecules. scientificupdate.com Its introduction can significantly influence the properties of the final compound. scientificupdate.com
Halogenation Strategies for Fluoro-Substitution
The introduction of the fluorine atom onto the aniline ring can be accomplished through several halogenation strategies. Direct fluorination of anilines can be challenging due to the high reactivity of the aniline ring, which can lead to a mixture of products. beilstein-journals.org Therefore, indirect methods are often preferred.
One established method is the Balz-Schiemann reaction, which involves the conversion of an aryl diazonium salt, derived from the corresponding aniline, to an aryl fluoride. ontosight.ai This method offers good control over the position of the fluorine atom.
Alternative halogenation methods include electrophilic halogenation using reagents like N-halosuccinimides (NXS). beilstein-journals.orgresearchgate.net However, these reactions often favor para- and ortho-substitution, and achieving regioselectivity for a specific ortho position can be challenging without the use of directing groups. beilstein-journals.orgnih.gov Copper-catalyzed halogenation has also been explored, offering milder reaction conditions. tandfonline.com
Advanced Synthetic Approaches to this compound Derivatives
Modern synthetic chemistry offers more sophisticated methods for the synthesis of this compound and its derivatives. These approaches often utilize metal catalysts to achieve high efficiency and selectivity.
Metal-Catalyzed Coupling Reactions for Arylation
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. tandfonline.com This reaction can be employed to introduce the piperidine moiety to a halogenated aniline precursor. The choice of the palladium catalyst and the supporting ligand is crucial for the success of these reactions. acs.org For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of the α-arylation of ketones, a related transformation. acs.org
Other transition metals, such as rhodium and nickel, have also been utilized in C-N bond-forming reactions. tandfonline.com These metal-catalyzed methods often offer milder reaction conditions and greater functional group tolerance compared to traditional methods. For instance, palladium-catalyzed C(sp³)–H arylation has been developed for the functionalization of protected 1,2-amino alcohols. nih.gov
| Reaction Type | Catalyst/Reagents | Key Features | Reference |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Phosphine Ligands | Efficient C-N bond formation for piperidine introduction. | tandfonline.com |
| Ullmann Coupling | Copper Catalyst | A classic method for N-arylation. | tandfonline.com |
| Nickel-Catalyzed Annulation | Nickel, 1,2-bis(dicyclohexylphosphino)ethane | Synthesis of N-arylated piperidines from anilines and diols. | tandfonline.com |
| Rhodium-Catalyzed Amination | Rhodium Catalyst, Ligands | Used for the amination of aryl compounds. | tandfonline.com |
Reductive Amination Strategies for Piperidine Attachment
Reductive amination is a versatile method for the synthesis of amines, including N-aryl piperidines. researchgate.netpurdue.edu This reaction involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net
In the context of this compound synthesis, a precursor containing a carbonyl group could potentially be reacted with an aniline derivative under reductive amination conditions to form the piperidine ring. For instance, a rhodium-catalyzed reductive transamination of pyridinium (B92312) salts has been developed to access N-(hetero)aryl piperidines. acs.orgresearchgate.net This method involves the reduction of a pyridinium ion and subsequent reductive amination with an aniline. acs.org Various reducing agents can be employed in reductive amination, including borohydrides and silanes. researchgate.net
| Reductive Amination Approach | Reagents | Application | Reference |
| Catalytic Reductive Amination | Carbonyl compound, Amine, Reducing agent (e.g., H₂, borohydrides) | General method for amine synthesis. | researchgate.net |
| Reductive Transamination | Pyridinium salt, Aniline, HCOOH, Rhodium catalyst | Synthesis of N-aryl piperidines. | acs.orgresearchgate.net |
An in-depth examination of the synthetic strategies surrounding this compound reveals a landscape rich with both established and innovative chemical methodologies. This compound serves as a valuable scaffold in medicinal chemistry, prompting extensive research into its preparation and functionalization. This article explores key synthetic approaches, including nucleophilic aromatic substitution, radical cyclizations, and multi-component reactions, as well as strategies for optimizing these routes for yield, stereocontrol, and specialized applications such as medical imaging.
Computational Chemistry and in Silico Approaches for 2 Fluoro 6 Piperidin 1 Yl Aniline Research
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can elucidate molecular geometry, stability, and sites of chemical reactivity.
Density Functional Theory (DFT) Studies of Molecular Conformation and Stability
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net For 2-Fluoro-6-(piperidin-1-yl)aniline, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p) or higher, would be employed to determine its most stable three-dimensional shape (conformation). researchgate.net The process involves geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy arrangement.
Key aspects of the analysis would include the bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the piperidine (B6355638) ring relative to the fluoroaniline (B8554772) plane. The stability of different conformers (rotational isomers) would be compared based on their calculated energies. The presence of intramolecular hydrogen bonds, for instance between the amine hydrogen and the fluorine atom or the piperidine nitrogen, would also be investigated as they can significantly influence conformational preference and stability. nih.gov
Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Aniline (B41778) Derivative (Example Data) This table presents example data for illustrative purposes, as specific DFT results for this compound were not found in the searched literature.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-N (aniline) | 1.399 | - | - |
| C-F | 1.350 | - | - |
| C-N (piperidine) | 1.385 | - | - |
| C-C-N (aniline) | - | 121.5 | - |
| F-C-C-N | - | - | 179.8 |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting a molecule's chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is related to the molecule's susceptibility to electrophilic attack, while the LUMO, an electron acceptor, relates to its susceptibility to nucleophilic attack. nih.govmalayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive and less stable molecule. researchgate.net For this compound, the FMO analysis would map the distribution of these orbitals. The HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atoms, while the LUMO distribution would indicate the most likely sites for accepting electrons. malayajournal.orgnih.gov
Table 2: Illustrative Frontier Molecular Orbital Data (Example Data) This table contains example values from related molecules to illustrate the concept, as specific FMO data for this compound is not available.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.282 |
| LUMO Energy | -1.271 |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule, allowing for the prediction of reactive sites for both electrophilic and nucleophilic attacks. malayajournal.orgresearchgate.net The MEP surface is colored based on its electrostatic potential value.
Red Regions : Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these areas would likely be around the electronegative fluorine atom and the nitrogen atoms. thaiscience.infojcsp.org.pk
Blue Regions : Indicate positive electrostatic potential, electron-deficient areas, and are prone to nucleophilic attack. These would likely be found around the hydrogen atoms of the amine group. walisongo.ac.id
Green Regions : Represent neutral potential.
By analyzing the MEP map, researchers can predict how the molecule will interact with other reagents, including biological receptors. researchgate.netthaiscience.info
Non-Linear Optical (NLO) Properties Prediction
Molecules with significant charge separation, often found in "push-pull" systems, can exhibit non-linear optical (NLO) properties, which are of interest for applications in telecommunications and data storage. diva-portal.orgresearchgate.net Computational methods can predict these properties by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀). nih.gov
For this compound, the electron-donating amine and piperidine groups combined with the electron-withdrawing fluorine atom on the aromatic ring could create the necessary intramolecular charge transfer for NLO activity. acs.org A high calculated value for the first hyperpolarizability, often compared to a standard like urea, would suggest that the compound is a candidate for NLO materials. researchgate.net
Table 3: Illustrative Predicted NLO Properties (Example Data) This table shows example data for a molecule with NLO properties for illustrative purposes.
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) in Debye | 4.53 D |
| Mean Polarizability (α) in esu | 5.87 x 10⁻²⁴ |
Molecular Docking and Dynamics Simulations
While quantum chemical calculations describe the intrinsic properties of an isolated molecule, molecular docking and dynamics simulations are used to predict how a molecule interacts with biological macromolecules, such as proteins and enzymes.
Ligand-Protein Interaction Profiling with Target Receptors and Enzymes
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a receptor, which is typically a protein or enzyme. nih.gov The primary goals are to predict the binding mode and estimate the binding affinity, usually expressed as a binding energy score in kcal/mol. nih.gov A more negative binding energy indicates a more stable and favorable interaction. nih.gov
In a typical study, the 3D structure of a target protein is obtained from a database like the Protein Data Bank (PDB). The this compound molecule would then be "docked" into the active site of the protein. The simulation identifies key interactions, such as:
Hydrogen bonds
Hydrophobic interactions
Pi-alkyl or pi-pi stacking interactions
These simulations are crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govnih.gov For instance, docking studies could reveal if this compound could act as an inhibitor for a specific enzyme by showing strong binding within its active site. nih.gov
Table 4: Illustrative Molecular Docking Results (Example Data) This table presents a hypothetical docking scenario, as specific docking studies for this compound were not found in the searched literature.
| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Example Kinase (e.g., 2V5Z) | -9.6 | LYS-72, GLU-91 | Hydrogen Bond |
| PHE-168 | Pi-Alkyl |
Binding Affinity Predictions and Hotspot Identification
Computational methods are increasingly employed to predict the binding affinity of small molecules like this compound to various biological targets. These in silico techniques provide valuable insights into the potential interactions that govern molecular recognition and can guide the optimization of lead compounds. Methods such as the Fragment Molecular Orbital (FMO) method offer a quantum mechanics-based approach to predict binding free energy with greater accuracy than traditional molecular mechanics methods. mdpi.com For instance, FMO-based scoring functions have demonstrated a high correlation between calculated binding affinities and the biological potencies of inhibitors for targets like SHP2. mdpi.com
Molecular docking is another widely used technique to predict the preferred orientation of a ligand when bound to a receptor and to estimate the strength of the interaction. For example, in studies of piperidine derivatives, docking simulations have been used to explore binding modes and the stability of compounds with target proteins, revealing key interactions such as hydrogen bonds and π-stacking that contribute to binding affinity. researchgate.netresearchgate.net The predicted binding affinities, often expressed in kcal/mol, indicate the strength of the interaction, with more negative values suggesting tighter binding. researchgate.net In the context of this compound, while specific binding affinity data is not publicly available, related studies on similar scaffolds highlight the utility of these computational tools. For example, derivatives of piperidine have been shown to have high affinity for the vesicular acetylcholine (B1216132) transporter (VAChT), with Ki values in the nanomolar range. nih.gov
Hotspot identification involves determining the key amino acid residues within a binding site that contribute most significantly to the binding energy. By analyzing the interaction energies between the ligand and individual residues, researchers can identify these "hotspots." This information is crucial for structure-based drug design, as modifications to the ligand can be specifically targeted to enhance interactions with these key residues. For example, the replacement of a phenyl ring with a seven-membered alicyclic ring in a series of HIV-1 entry inhibitors resulted in a loss of antiviral activity, highlighting the critical role of that specific moiety in binding. nih.gov
Table 1: Representative Binding Affinity Prediction Methods and Their Applications
| Method | Description | Typical Output | Relevance to this compound Research |
| Fragment Molecular Orbital (FMO) | A quantum mechanics-based method that calculates ligand-protein binding affinity by dividing the system into fragments. mdpi.com | Binding free energy (kcal/mol), interaction energies with individual residues. mdpi.com | Provides accurate prediction of binding affinity and identifies key interacting residues for lead optimization. |
| Molecular Docking | Predicts the preferred orientation of a ligand within a binding site and estimates the binding affinity. researchgate.netresearchgate.net | Binding score or energy (e.g., kcal/mol), predicted binding pose. researchgate.net | Enables virtual screening of analogs and provides insights into the binding mode to guide further design. |
| MM/PBSA and MM/GBSA | Molecular Mechanics with Poisson-Boltzmann or Generalized Born Surface Area methods estimate the free energy of binding. mdpi.com | Binding free energy (kcal/mol). mdpi.com | Offers a balance between computational cost and accuracy for ranking potential binders. |
Conformational Analysis within Biological Environments
The biological activity of a molecule is intrinsically linked to its three-dimensional structure, or conformation. Conformational analysis of this compound within a biological environment, such as a receptor binding pocket, is crucial for understanding its mechanism of action. The piperidine ring, a common motif in pharmaceuticals, provides a degree of conformational flexibility that can allow the molecule to adopt an optimal orientation for binding. researchgate.net
Computational techniques like molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of a ligand within a protein binding site. MD simulations can reveal how the ligand's conformation changes over time and how it adapts to the dynamic nature of the protein. mdpi.com For instance, the piperidine ring in a ligand can adopt different conformations, such as chair or boat forms, which can influence its interaction with surrounding amino acid residues. nih.gov
The presence of substituents on the aniline and piperidine rings of this compound will significantly influence its preferred conformation. The fluorine atom at the 2-position of the aniline ring, for example, can affect the planarity of the ring system and influence intramolecular interactions. mdpi.com Understanding how the interplay of these structural features dictates the conformational preferences of the molecule within a specific biological target is key to designing more potent and selective compounds. Studies on related piperidine-containing molecules have shown that even subtle changes, such as the substitution of a hydrogen atom, can lead to significant improvements in activity by altering the conformational profile. nih.gov
Table 2: Factors Influencing the Conformation of this compound in a Biological Environment
| Structural Feature | Potential Influence on Conformation | Relevance to Biological Activity |
| Piperidine Ring | Can adopt various conformations (e.g., chair, boat, twist-boat), providing flexibility for optimal binding. researchgate.netnih.gov | The specific conformation adopted within the binding site is critical for establishing key interactions with the target protein. |
| 2-Fluoro Substituent | Can alter the electronic properties and planarity of the aniline ring, potentially influencing intramolecular hydrogen bonding and stacking interactions. mdpi.com | May orient the molecule within the binding pocket to enhance or diminish interactions with specific residues. |
| Aniline Moiety | The amino group can act as a hydrogen bond donor, influencing the orientation of the molecule. nih.gov | The position and orientation of the aniline ring are likely crucial for anchoring the molecule within the binding site. |
| Linkage between Rings | The rotational freedom around the C-N bond connecting the piperidine and aniline rings allows for different relative orientations of the two ring systems. | The dihedral angle of this bond will determine the overall shape of the molecule and its fit within the binding pocket. |
In Silico ADME/Tox Property Prediction
In silico models are invaluable tools in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of compounds. nih.gov These predictions help in prioritizing candidates with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures.
Theoretical Assessment of Brain Permeability Factors
The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). In silico models can predict BBB permeability based on various physicochemical properties such as lipophilicity (logP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. nih.gov While specific data for this compound is not available, general principles can be applied. The presence of the piperidine and aniline moieties suggests a certain degree of lipophilicity, which is generally favorable for BBB penetration. nih.gov However, the aniline group also contributes to the polar surface area, which can hinder permeability. The fluorine atom can increase lipophilicity and potentially improve brain penetration. nih.gov
Table 3: In Silico Predictors of Brain Permeability
| Parameter | Description | Favorable Range for CNS Penetration | Predicted Influence of this compound's Moieties |
| Lipophilicity (logP) | The partition coefficient between octanol (B41247) and water, indicating a compound's fat solubility. | 1-3 | The piperidine and phenyl groups contribute to lipophilicity. |
| Molecular Weight (MW) | The mass of the molecule. | < 400-500 Da | The molecular weight of 194.25 g/mol is well within the favorable range. chemicalbook.com |
| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | < 60-90 Ų | The aniline nitrogen contributes to the PSA. |
| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | < 3 | The primary amine of the aniline group contains two hydrogen bond donors. |
| Hydrogen Bond Acceptors (HBA) | The number of nitrogen and oxygen atoms. | < 5-7 | The nitrogen atoms of the piperidine and aniline, and the fluorine atom can act as hydrogen bond acceptors. |
Prediction of Metabolic Stability Profiles
Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. In silico tools can predict the sites of metabolism on a molecule, often by identifying which atoms are most susceptible to oxidation by cytochrome P450 (CYP) enzymes. mdpi.com For this compound, potential sites of metabolism include the aniline ring and the piperidine ring. The aniline moiety can undergo N-dealkylation or oxidation. researchgate.net The piperidine ring is also susceptible to oxidation at various positions.
In Silico Assessment of Reactive Metabolite Formation Potential
The formation of reactive metabolites is a major safety concern as they can covalently bind to cellular macromolecules, leading to toxicity. In silico models can identify structural alerts, which are chemical substructures known to be associated with the formation of reactive metabolites. nih.gov The aniline substructure in this compound is a well-known structural alert. researchgate.net Aniline derivatives can be metabolically activated to form reactive species such as nitrosoarenes and quinone-imines. researchgate.net
Computational models can predict the likelihood of a compound forming reactive metabolites by analyzing its structure and electronic properties. These models are often trained on large datasets of compounds with known reactivity. nih.gov While the presence of a structural alert does not definitively mean a compound will be toxic, it does indicate a potential liability that needs to be experimentally evaluated. nih.gov
Advanced Spectroscopic and Structural Characterization of 2 Fluoro 6 Piperidin 1 Yl Aniline and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-Fluoro-6-(piperidin-1-yl)aniline and its derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
In the ¹H NMR spectrum of a related analogue, 3-bromo-2-fluoro-6-(3-(piperidin-1-yl)propoxy)pyridine, specific chemical shifts (δ) and coupling constants (J) reveal the arrangement of protons. For instance, the aromatic protons exhibit signals at δ 7.73 (t, J = 8.8 Hz, 1H) and 6.51 (dd, J = 8.4, 0.9 Hz, 1H), while the protons of the piperidine (B6355638) ring and the propoxy linker appear at distinct chemical shifts, confirming their connectivity. figshare.com Similarly, in other functionalized piperidine compounds, the protons of the piperidine ring typically show characteristic multiplets in the aliphatic region of the spectrum. nih.gov
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. In the aforementioned bromo-fluoro-pyridine derivative, the carbon signals are observed at specific locations, such as δ 162.2, 159.2, and 156.8 for the pyridine (B92270) ring carbons, and at δ 66.0, 56.0, 54.8, 26.5, 26.1, and 24.6 for the carbons of the propoxy and piperidine groups. figshare.com The presence of the fluorine atom is often confirmed by ¹⁹F NMR, which for the same compound shows a signal at δ -67.11 (d, J = 9.2 Hz). figshare.com These NMR techniques, when used in conjunction, allow for the unambiguous assignment of the molecular structure. nih.govresearchgate.net
Table 1: Representative NMR Data for a this compound Analogue
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity and Coupling Constant (J, Hz) |
|---|---|---|
| ¹H | 7.73 | t, J = 8.8 |
| ¹H | 6.51 | dd, J = 8.4, 0.9 |
| ¹³C | 162.2, 159.2, 156.8 | - |
| ¹⁹F | -67.11 | d, J = 9.2 |
Data for 3-bromo-2-fluoro-6-(3-(piperidin-1-yl)propoxy)pyridine figshare.com
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula. For instance, the calculated mass for the protonated molecule [M+H]⁺ of 3-bromo-2-fluoro-6-(3-(piperidin-1-yl)propoxy)pyridine is 319.0639, and the experimentally found mass is 319.0634, which is in excellent agreement. figshare.com This level of accuracy is crucial for confirming the identity of newly synthesized compounds. rsc.org
The fragmentation patterns observed in the mass spectrum can also provide structural information. The way a molecule breaks apart upon ionization can reveal the nature of its constituent parts. This information is often used to corroborate the structure determined by NMR spectroscopy. researchgate.net
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. scialert.net Different types of bonds and functional groups absorb at characteristic frequencies.
For compounds containing an aniline (B41778) moiety, the N-H stretching vibrations of the primary amine group are expected to appear in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations of the aromatic amine and the piperidine ring would also be observable. The C-F stretching vibration of the fluoro-substituted aromatic ring typically appears in the region of 1000-1400 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for both the aromatic and aliphatic parts of the molecule, and C=C stretching vibrations for the benzene (B151609) ring. scialert.netdur.ac.uk
In a related fluorinated pyrimidine (B1678525) derivative, 5-fluoro-4-methyl-6-phenoxy-2-phenylpyrimidine, characteristic IR bands are observed at 2963, 1575, 1428, 1387, 1220, 1196, and 1024 cm⁻¹. dur.ac.uk The analysis of these vibrational frequencies allows for the confirmation of the presence of specific functional groups within the molecule. researchgate.netacs.orgresearchgate.net
Table 2: Typical IR Absorption Frequencies for Functional Groups in this compound and Analogues
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Aniline) | Stretching | 3300-3500 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C=C (Aromatic) | Stretching | 1400-1600 |
| C-F (Aromatic) | Stretching | 1000-1400 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. ubbcluj.ro The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule. tanta.edu.eg
For this compound, the aromatic ring and the aniline moiety constitute the primary chromophores. The presence of the fluorine and piperidinyl substituents can influence the energy of the electronic transitions and thus the λmax. Typically, π → π* and n → π* transitions are observed for such aromatic compounds. uzh.chslideshare.net The solvent in which the spectrum is recorded can also affect the absorption characteristics. tanta.edu.eg Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to support the experimental UV-Vis data. acs.orgresearchgate.net
X-ray Crystallography for Solid-State Structure Determination and Supramolecular Interactions
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, it is possible to identify regions of close contact between molecules, which correspond to intermolecular interactions like hydrogen bonds and van der Waals forces. acs.org The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the crystal packing. nih.gov This analysis is particularly useful for understanding the role of weak interactions, such as C-H···F and C-H···π interactions, in stabilizing the crystal structure. acs.org
The arrangement of molecules in a crystal, known as crystal packing, is determined by the interplay of various intermolecular forces. researchgate.net In the crystal structures of related aniline derivatives, hydrogen bonding often plays a crucial role in the formation of the supramolecular architecture. The amine group of the aniline moiety can act as a hydrogen bond donor, while the nitrogen atom of the piperidine ring and the fluorine atom can act as hydrogen bond acceptors. These hydrogen bonds, along with other weak interactions, can lead to the formation of chains, layers, or more complex three-dimensional networks. researchgate.net The study of these packing motifs is essential for understanding the solid-state properties of the compound. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-bromo-2-fluoro-6-(3-(piperidin-1-yl)propoxy)pyridine |
Future Research Directions and Therapeutic Prospects
Development of Next-Generation Analogues with Improved Pharmacological Profiles
The generation of novel analogues from the 2-fluoro-6-(piperidin-1-yl)aniline core is a primary focus for enhancing therapeutic efficacy. The strategic modification of this scaffold aims to improve key pharmacological properties, including potency, selectivity, and drug metabolism and pharmacokinetics (DMPK).
Structure-activity relationship (SAR) studies are crucial in guiding the synthesis of these next-generation compounds. For instance, research on related scaffolds has demonstrated that specific substitutions can significantly impact biological activity. In the development of positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine (B1216132) receptor, optimization of a quinoline (B57606) core, which can be synthesized from aniline (B41778) derivatives, led to a 4- to 5-fold improvement in potency. nih.gov Similarly, in the creation of ligands for the vesicular acetylcholine transporter (VAChT), the introduction of methyl or fluoro groups not only improved binding affinity and selectivity but also provided a site for radiolabeling for use in positron emission tomography (PET). nih.gov
A key objective is the enhancement of DMPK properties to ensure that drug candidates can reach their target in the body effectively. For central nervous system (CNS) disorders, achieving good brain penetration is critical. Research on a novel M4 PAM chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core demonstrated excellent CNS penetration in rat models, a promising feature for translation. nih.gov Hybrid drug design, which combines pharmacophoric elements from different known active compounds, represents another promising strategy for creating analogues with superior profiles. nih.gov
Table 1: Structure-Activity Relationship (SAR) Insights for Piperidine-Aniline Scaffolds
| Scaffold/Target | Modification | Impact on Pharmacological Profile | Reference |
|---|---|---|---|
| 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile (M4 PAM) | Scaffold optimization | 4- to 5-fold improvement in potency; good CNS penetration. | nih.gov |
| Piperidine-based VAChT Ligands | Introduction of methyl or fluoro groups | Improved binding affinity and selectivity; enabled radiolabeling. | nih.gov |
| Piperidin-4-imine Derivatives (Antitubercular) | Substitution at the 4th position of piperidine (B6355638) | May enhance antitubercular activity based on related structures. | nih.gov |
| Pyrrolo[2,1-f] nih.govnih.govCurrent time information in Bangalore, IN.triazine and 1-(methylpiperidin-4-yl)aniline Hybrids (MERTK Inhibitors) | Hybridization of two pharmacophores | Led to a lead compound with an IC50 value of 0.36 μM against the A549 cancer cell line. | nih.gov |
Exploration of Novel Biological Targets and Therapeutic Applications
The versatility of the this compound scaffold allows for its exploration against a wide range of biological targets, leading to diverse potential therapeutic applications.
Central Nervous System Disorders: Derivatives have shown significant promise as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor. nih.gov M4 PAMs are a therapeutic target for schizophrenia and other CNS disorders, offering a potential new treatment avenue. nih.gov Furthermore, analogues have been developed as high-affinity ligands for the vesicular acetylcholine transporter (VAChT), which could be used as imaging agents to monitor the loss of cholinergic neurons in neurodegenerative conditions like Alzheimer's disease. nih.gov
Oncology: The aniline-piperidine motif is a key component in the design of kinase inhibitors for cancer therapy. A hybrid molecule incorporating a 1-(methylpiperidin-4-yl)aniline scaffold was rationally designed as an inhibitor of Mer-tyrosine kinase (MERTK), a target in non-small cell lung cancer and other malignancies. nih.govresearchgate.net Other related structures have been investigated as dual inhibitors of MER and FMS-like tyrosine kinase 3 (FLT3). acs.org
Infectious Diseases: Researchers have designed and studied piperidin-4-imine derivatives, which can be synthesized from fluoroaniline (B8554772) precursors, as potential antitubercular agents. nih.gov
Pain and Inflammation: Fluoro-substituted aniline derivatives have been identified as antagonists for the P2X3 receptor, which is a target for treating chronic pain and inflammation. mdpi.com
Integration of Advanced Computational and Experimental Methodologies in Drug Design
The discovery and optimization of drug candidates derived from this compound are increasingly driven by a synergistic combination of computational and experimental techniques. This integrated approach accelerates the drug design cycle, from initial hit identification to lead optimization.
In silico methods are pivotal in the early stages of drug design. Molecular docking is widely used to predict the binding modes and affinities of potential analogues within the active site of a target protein. nih.govnih.govsciencescholar.us This allows for the rational design of new compounds with potentially improved interactions. Virtual screening of large compound libraries can rapidly identify novel hits, while ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools help to prioritize compounds with favorable drug-like properties before synthesis. bohrium.com
These computational predictions are then validated through a cascade of experimental methodologies. High-throughput screening (HTS) of compound libraries can identify initial active scaffolds. nih.gov Once lead compounds are synthesized, their biological activity is quantified using a variety of in vitro assays, such as enzyme inhibition assays to determine IC50 values and cell-based assays to measure functional effects. nih.govresearchgate.net Furthermore, DMPK properties are assessed experimentally through techniques like microsomal stability assays, which evaluate a compound's metabolic half-life. researchgate.net This iterative cycle of computational design and experimental testing allows for the systematic refinement of analogues to achieve the desired therapeutic profile.
Potential for Clinical Translation of this compound Derived Drug Candidates
While direct clinical trial data for this compound itself is not available, several drug candidates derived from closely related scaffolds have demonstrated promising preclinical results, suggesting a strong potential for future clinical translation. A critical hurdle for any drug candidate is demonstrating efficacy and favorable pharmacokinetics in in vivo models before it can advance to human trials.
A significant finding is the development of a CNS-penetrant M4 PAM based on a related quinoline core, which is a crucial characteristic for treating brain disorders. nih.gov Another noteworthy achievement is the successful in vivo evaluation of a VAChT ligand in both rats and nonhuman primates, where it displayed favorable brain pharmacokinetics, paving the way for its potential use as a PET imaging agent in humans. nih.gov The development of an orally bioavailable MER/FLT3 dual inhibitor also highlights the potential for creating clinically viable oral medications from this class of compounds. acs.org These preclinical successes underscore the therapeutic promise of this scaffold and provide a strong rationale for the continued development of its derivatives toward clinical applications.
Table 2: Preclinical Data for Drug Candidates Derived from Related Scaffolds
| Compound Type | Key Preclinical Finding | Significance for Clinical Translation | Reference |
|---|---|---|---|
| M4 PAM | Good CNS penetration (rat brain:plasma Kp = 5.3, Kp,uu = 2.4) | Demonstrates potential to reach therapeutic targets in the brain for CNS disorders. | nih.gov |
| VAChT Ligand ((-)-[11C]24b) | Evaluated in vivo in rats and nonhuman primates; showed favorable brain pharmacokinetics. | Supports potential use as a PET imaging agent in humans for neurodegenerative diseases. | nih.gov |
| MER/FLT3 Dual Inhibitor (UNC2025) | Demonstrated oral bioavailability in preclinical models. | Indicates potential for development as an orally administered drug, which is preferred for patient convenience. | acs.org |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Fluoro-6-(piperidin-1-yl)aniline, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or reductive amination. For example, coupling 2-fluoro-6-nitroaniline with piperidine under catalytic hydrogenation (H₂/Pd-C) can yield the target compound. Optimization requires varying parameters like molar ratios (e.g., 1:1.2 aniline:piperidine), solvent polarity (DMF vs. THF), and temperature (60–100°C). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol) is critical for purity >95% .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC-MS : To confirm molecular weight (MW: 208.26 g/mol) and detect impurities.
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm) and piperidine methylenes (δ 2.5–3.0 ppm).
- FT-IR : Identify N-H stretches (~3400 cm⁻¹) and C-F vibrations (~1200 cm⁻¹).
- Elemental Analysis : Verify C, H, N, F percentages against theoretical values .
Q. What solvent systems are suitable for stabilizing this compound in experimental settings?
- Methodological Answer : The compound’s solubility profile dictates solvent choice. It is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in chloroform or methanol. Stability tests under varying pH (4–9) and temperatures (4–25°C) should be conducted using UV-Vis spectroscopy to monitor degradation (λmax ~260 nm) .
Advanced Research Questions
Q. How does the conformation of the piperidine ring influence the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : The chair conformation of the piperidine ring sterically shields the para-fluorine group, directing electrophiles (e.g., nitronium ion) to the meta position. Computational modeling (DFT at B3LYP/6-31G*) can predict regioselectivity, while experimental validation via NOESY NMR confirms spatial arrangements .
Q. What strategies resolve contradictory data in biological activity studies, such as inconsistent enzyme inhibition results?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH, ionic strength). Standardize protocols:
- Enzyme Assays : Use consistent substrate concentrations (e.g., 10 µM ATP for kinase inhibition) and controls (DMSO <1%).
- Dose-Response Curves : Repeat experiments with ≥3 biological replicates; analyze IC₅₀ values using nonlinear regression (GraphPad Prism).
- Off-Target Screening : Employ proteome-wide profiling (e.g., kinome-wide panels) to rule out non-specific binding .
Q. How can researchers design derivatives of this compound to enhance metabolic stability without compromising bioactivity?
- Methodological Answer : Rational design steps include:
- Bioisosteric Replacement : Substitute fluorine with trifluoromethyl or chlorine to modulate lipophilicity (logP).
- Piperidine Modification : Introduce methyl groups to reduce CYP450-mediated oxidation (e.g., CYP3A4).
- In Silico ADMET Prediction : Use tools like SwissADME to prioritize derivatives with favorable permeability (Caco-2 >5 × 10⁻⁶ cm/s) and hepatic stability (t₁/₂ >30 min) .
Q. What advanced techniques elucidate the compound’s interaction with biological targets, such as G-protein-coupled receptors (GPCRs)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) in real-time using immobilized receptor proteins.
- Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution (e.g., β₂-adrenergic receptor binding).
- Molecular Dynamics (MD) Simulations : Track conformational changes over 100-ns trajectories (AMBER or GROMACS) .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported solubility values across studies?
- Methodological Answer : Conduct controlled solubility tests using the shake-flask method :
Saturate solvent with compound (24 h agitation at 25°C).
Filter (0.22 µm membrane) and quantify supernatant via HPLC.
Compare results with literature, adjusting for particle size (micronization) and polymorphic forms (PXRD analysis) .
Q. What statistical approaches validate the reproducibility of synthetic yields in multi-step reactions?
- Methodological Answer : Apply Design of Experiments (DoE) principles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
